D-Cystine

Descripción general

Descripción

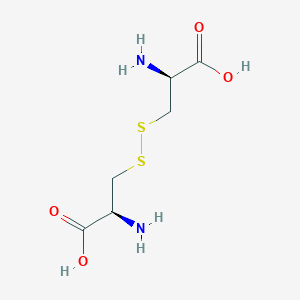

D-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two D-cysteine molecules, resulting in a disulfide bond between the sulfur atoms of the cysteine residues. It is an important structural component in many proteins and enzymes, contributing to their stability and function. This compound is less common than its L-isomer but plays a significant role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of high-purity D-cystine typically involves the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid L-tartrate, followed by the conversion of the hydrolysate. The process includes the separation of L-tartaric acid as a precipitate and the oxidation of the filtrate under controlled pH conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where specific strains of bacteria or yeast are used to produce D-cysteine, which is then oxidized to form this compound. This method is preferred due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo reduction to form two molecules of D-cysteine.

Reduction: The disulfide bond in this compound can be reduced to yield D-cysteine.

Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, β-mercaptoethanol.

Substitution Reagents: Alkyl halides, thiol-specific reagents.

Major Products:

Reduction: D-Cysteine.

Substitution: Various cysteine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Cytoprotective Effects

D-Cystine plays a significant role in protecting cells from oxidative stress and ischemia-reperfusion injury. Research indicates that this compound enhances the production of hydrogen sulfide (H₂S), a signaling molecule with cytoprotective properties, particularly in the cerebellum and kidneys.

- Mechanism : this compound is metabolized via a novel pathway involving 3-mercaptopyruvate sulfurtransferase and D-amino acid oxidase, leading to increased levels of bound sulfane sulfur, which is crucial for cellular protection against oxidative damage .

- Case Study : In animal models, oral administration of this compound significantly preserved the structure of glomeruli post-ischemia-reperfusion compared to L-cystine, showcasing its superior protective effects .

Neuroprotection

This compound has been studied for its neuroprotective effects, particularly in conditions associated with oxidative stress.

- Findings : It has been shown to protect cerebellar neurons from hydrogen peroxide-induced damage more effectively than L-cysteine, suggesting a potential therapeutic application for neurodegenerative diseases .

- Clinical Implications : Given its ability to mitigate oxidative stress, this compound may be beneficial in treating developmental neuronal disorders where oxidative damage is implicated, such as autism spectrum disorders .

Ferroptosis Prevention

Recent studies have highlighted the role of this compound in preventing ferroptosis, a form of regulated cell death associated with lipid peroxidation.

- Research Insights : Supplementation with this compound was found to partially protect cells from ferroptosis by stimulating the uptake of L-cysteine, which is essential for glutathione synthesis . This indicates that this compound can play a supportive role in maintaining cellular health under stress conditions.

Opioid Interaction and Pain Management

This compound derivatives have shown promise in modulating the effects of opioids, particularly morphine.

- Study Outcomes : The administration of this compound diethyl ester reversed the negative effects of morphine on ventilation without diminishing its analgesic properties. This suggests that this compound could be used to enhance pain management protocols while minimizing respiratory side effects associated with opioid use .

- Pharmacological Profile : The ability of this compound derivatives to selectively influence intracellular signaling pathways makes them valuable in clinical settings where opioid use is necessary but needs careful management due to potential respiratory depression .

Clinical Applications and Future Directions

The diverse applications of this compound extend into various therapeutic areas:

| Application Area | Mechanism/Effect | Potential Clinical Use |

|---|---|---|

| Cytoprotection | Increases H₂S production; protects against oxidative stress | Treatment for ischemia-reperfusion injuries |

| Neuroprotection | Protects neurons from oxidative damage | Potential therapy for neurodegenerative diseases |

| Ferroptosis Prevention | Stimulates L-cysteine uptake; maintains GSH levels | Supportive therapy in conditions associated with ferroptosis |

| Pain Management | Reverses opioid-induced respiratory depression | Enhancing opioid analgesia while minimizing side effects |

Mecanismo De Acción

D-Cystine exerts its effects primarily through the formation and reduction of disulfide bonds. These bonds are crucial for the structural integrity of proteins and enzymes. The reduction of this compound to D-cysteine involves the cleavage of the disulfide bond, which can then participate in various biochemical pathways. This compound also acts as a precursor for the synthesis of other sulfur-containing compounds, contributing to cellular redox balance .

Comparación Con Compuestos Similares

L-Cystine: The L-isomer of cystine, more commonly found in nature and proteins.

L-Cysteine: The reduced form of L-cystine, widely used in biochemical and industrial applications.

D-Cysteine: The reduced form of D-cystine, less common but important in specific biological contexts.

Uniqueness of this compound: this compound is unique due to its specific role in certain biological systems, particularly in the nervous system of mammals where it acts as a signaling molecule. Its distinct stereochemistry also makes it valuable in chiral synthesis and as a model compound for studying disulfide bond dynamics .

Actividad Biológica

D-Cystine, the D-enantiomer of cystine, is a compound that has garnered attention for its biological activities, particularly in relation to oxidative stress, neuronal protection, and its role in various metabolic pathways. This article provides an overview of the biological activities of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a disulfide formed from two molecules of D-cysteine. It plays a role in various biological processes, including the synthesis of hydrogen sulfide (H₂S), a signaling molecule involved in cytoprotection and cellular signaling pathways.

1. Cytoprotective Effects

This compound has been shown to exhibit significant cytoprotective effects, particularly in neuronal cells. Research indicates that D-cysteine, derived from this compound, can protect cerebellar neurons from oxidative stress induced by hydrogen peroxide. This protective effect is attributed to its ability to enhance H₂S production, which has neuroprotective properties.

- Case Study : A study demonstrated that D-cysteine protected primary cultures of cerebellar neurons from oxidative stress more effectively than L-cysteine. The administration of D-cysteine resulted in a 212% increase in bound sulfane sulfur levels in the cerebellum shortly after administration, compared to control levels .

2. Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have highlighted the role of this compound in protecting cells from ferroptosis.

- Research Findings : In Hepa 1-6 cells treated with erastin (a ferroptosis inducer), this compound supplementation partially protected against cell death for up to 24 hours. However, its protective effects diminished after 48 hours. This suggests that while this compound can help maintain intracellular levels of glutathione (GSH) temporarily, it is not a direct source for GSH synthesis .

| Condition | Cell Viability (%) | Lipid Peroxide Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| Erastin Treatment | 20 | 50 |

| Erastin + this compound (24h) | 70 | 30 |

| Erastin + this compound (48h) | 40 | 45 |

3. Hydrogen Sulfide Production

This compound is involved in the production of H₂S through a novel biosynthetic pathway distinct from that involving L-cysteine. This pathway operates predominantly in the cerebellum and kidneys.

- Mechanism : The conversion of D-cysteine to H₂S involves enzymes such as 3-mercaptopyruvate sulfurtransferase and D-amino acid oxidase. This production pathway is crucial for maintaining cellular homeostasis and protecting against oxidative damage .

Implications for Therapy

The unique properties of this compound suggest potential therapeutic applications, particularly in conditions characterized by oxidative stress and neurodegeneration. Its ability to modulate neuronal survival and protect against ferroptosis opens avenues for research into treatments for diseases such as autism and other developmental disorders where oxidative stress plays a role.

Análisis De Reacciones Químicas

Hydrogen Sulfide (H2_22S) Production

D-Cystine serves as a substrate for enzymatic HS generation via a pathway distinct from its L-isomer:

- Reaction :

- Key Features :

| Reaction Step | Enzyme | Product | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | DAO | 3MP | pH 7.4, mitochondrial-peroxisomal proximity | |

| Transsulfuration | 3MST | HS | Thioredoxin/DHLA as cofactors |

Sulfitolysis with Inorganic Sulfite

This compound reacts with sulfite () to form cysteine-S-sulfate (SSC), a potent NMDA receptor agonist :

- Mechanism :

- Kinetics :

| Parameter | Observation | Reference |

|---|---|---|

| Optimal pH | 7.0–8.0 | |

| Intermediate | Cysteine sulfenic acid (Cys-SOH) detected via NMR/IR | |

| Final Product | SSC (CHNOS) |

Oxidation by Reactive Oxygen/Nitrogen Species (RONS)

Cold plasma treatment or oxidative environments modify this compound’s disulfide bond:

| Reactive Species | Product | Conditions | Reference |

|---|---|---|---|

| OH/NO radicals | Sulfenic/sulfinic acids | Simulated via DFTB, 37°C | |

| O/N plasma | Cys-SOH | Oxidative gas admixtures |

Biological Redox Interactions

This compound derivatives influence cellular redox states and drug toxicity:

- Ferroptosis Inhibition : this compound dimethyl ester elevates glutathione (GSH) by enhancing cysteine uptake, mitigating lipid peroxidation in cystine-deprived cells .

- Morphine Toxicity Reversal : this compound diethyl ester attenuates respiratory depression via HS-mediated mechanisms .

Stereospecific Reactions

This compound’s chirality dictates unique reactivity:

Propiedades

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031752 | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | D-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-46-2, 923-32-0, 56-89-3 | |

| Record name | D-Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.